molecular formula C17H18N2O2 B11827001 2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11827001
M. Wt: 282.34 g/mol
InChI Key: WLSZBXOVKSWINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the benzyloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2-phenylmethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C17H18N2O2/c20-13-19-11-5-9-16(19)15-8-4-10-18-17(15)21-12-14-6-2-1-3-7-14/h1-4,6-8,10,13,16H,5,9,11-12H2

InChI Key

WLSZBXOVKSWINI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=C(N=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.